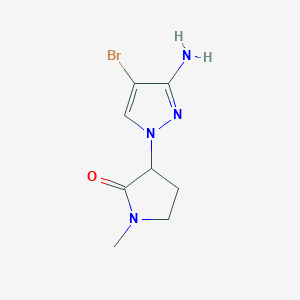
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino and bromo group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with 1-methylpyrrolidin-2-one under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of hydroxyl, thiol, or amine-substituted derivatives.
Scientific Research Applications
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups on the pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride: Similar structure but with a propanoic acid group instead of a pyrrolidinone ring.
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which may confer different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11BrN4O |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(3-amino-4-bromopyrazol-1-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11BrN4O/c1-12-3-2-6(8(12)14)13-4-5(9)7(10)11-13/h4,6H,2-3H2,1H3,(H2,10,11) |
InChI Key |
SGTYYMOCZYKBLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)

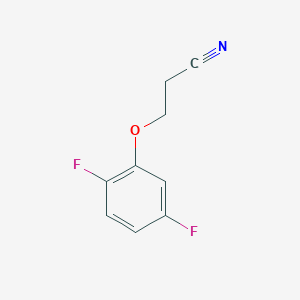
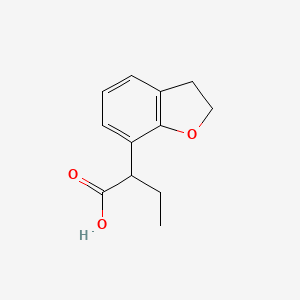
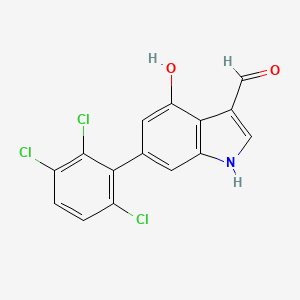
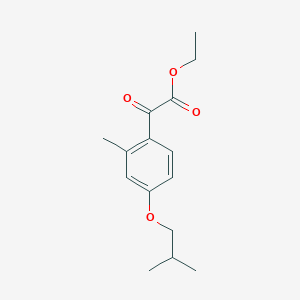
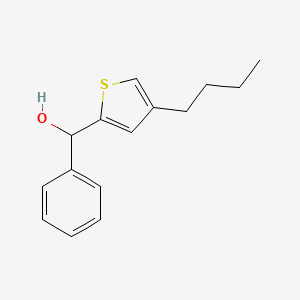

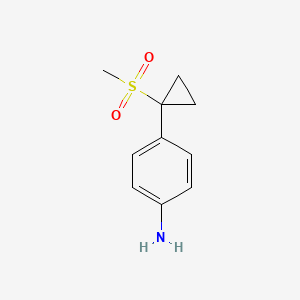
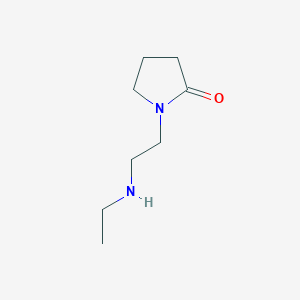
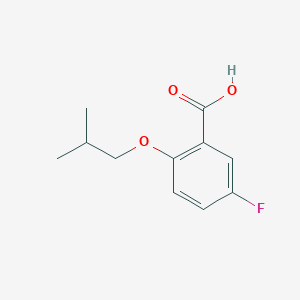
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
